Glycine-d3

Description

Properties

IUPAC Name |

deuterio 2-(dideuterioamino)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H5NO2/c3-1-2(4)5/h1,3H2,(H,4,5)/i/hD3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHMQDGOQFOQNFH-ZRLBSURWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]N([2H])CC(=O)O[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H5NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30583553 | |

| Record name | (N,N,O-~2~H_3_)Glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30583553 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

78.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4896-76-8 | |

| Record name | Glycine-N,N,1-d3 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4896-76-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (N,N,O-~2~H_3_)Glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30583553 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Chemical Properties and Structure of Glycine-d3

Introduction

This compound is a stable isotope-labeled form of glycine, the simplest proteinogenic amino acid.[1] In this compound, three hydrogen atoms are replaced by their heavier isotope, deuterium (²H or D). This isotopic substitution makes it an invaluable tool in various research and development applications, particularly as an internal standard for quantitative analysis by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[2][3] Its utility stems from the fact that it is chemically identical to its unlabeled counterpart but has a distinct, higher molecular weight, allowing for its differentiation in analytical assays.

This guide provides a comprehensive overview of the chemical properties, structure, and common applications of this compound, with a focus on its role in modern analytical methodologies.

Chemical Structure and Identification

The most common commercially available form of this compound is Glycine-N,N,O-d3, where the two hydrogen atoms of the amino group and the hydrogen atom of the carboxylic acid group are replaced by deuterium.

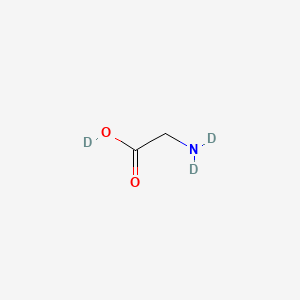

Caption: Chemical structure of Glycine-N,N,O-d3.

Table 1: Structural Identifiers

| Identifier | Value | Reference |

| IUPAC Name | 2-amino-2,2-dideuterioacetic acid-d | [4] |

| CAS Number | 4896-76-8 | [] |

| Linear Formula | D₂NCH₂CO₂D | |

| SMILES String | [2H]OC(=O)CN([2H])[2H] | |

| InChI | 1S/C2H5NO2/c3-1-2(4)5/h1,3H2,(H,4,5)/i/hD3 | |

| InChIKey | DHMQDGOQFOQNFH-ZRLBSURWSA-N |

Physicochemical Properties

The physicochemical properties of this compound are very similar to those of natural glycine, with the primary difference being its molecular weight due to the presence of deuterium.

Table 2: Physicochemical Data

| Property | Value | Reference |

| Molecular Formula | C₂H₂D₃NO₂ | |

| Molecular Weight | 78.09 g/mol | [4] |

| Appearance | White crystalline solid | [1] |

| Melting Point | ~240 °C (decomposes) | |

| Solubility | Highly soluble in water | [6] |

| Isotopic Purity | ≥98 atom % D | |

| Mass Shift | M+3 |

Applications in Research and Drug Development

The primary application of this compound is as an internal standard in quantitative bioanalytical assays.[2] Stable isotope-labeled internal standards are considered the "gold standard" in quantitative mass spectrometry because they co-elute with the analyte and experience similar ionization effects, correcting for matrix effects and variability in sample preparation and instrument response.

Use in Isotope Dilution Mass Spectrometry (IDMS)

Isotope Dilution Mass Spectrometry is a powerful quantitative technique that relies on the addition of a known quantity of an isotopically labeled version of the analyte to the sample.[7] this compound is an ideal internal standard for the quantification of endogenous glycine in various biological matrices such as plasma, cerebrospinal fluid (CSF), and brain microdialysates.[7][8]

The workflow for such an experiment is a critical aspect of drug development, especially when studying drugs that may impact neurotransmitter levels or amino acid metabolism.[8][9]

Caption: Workflow for using this compound as an internal standard.

Experimental Protocol: Quantification of Glycine in Plasma

This section provides a generalized protocol for the quantification of glycine in human plasma using this compound as an internal standard with LC-MS/MS.

Materials and Reagents

-

Human plasma samples

-

This compound (internal standard, IS)

-

Glycine (analytical standard for calibration curve)

-

Acetonitrile (ACN) with 0.1% formic acid (protein precipitation agent)

-

Milli-Q or HPLC-grade water

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Acetonitrile with 0.1% formic acid

Sample Preparation

-

Thaw Samples: Thaw frozen plasma samples on ice.

-

Prepare Internal Standard Spiking Solution: Prepare a working solution of this compound in water at a concentration of 1 µg/mL.

-

Spike Samples: To 50 µL of each plasma sample, calibration standard, and quality control sample, add 10 µL of the this compound internal standard working solution. Vortex briefly.

-

Protein Precipitation: Add 200 µL of ice-cold ACN with 0.1% formic acid to each sample. Vortex vigorously for 1 minute to precipitate proteins.

-

Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.

-

Transfer Supernatant: Carefully transfer the supernatant to a new 96-well plate or autosampler vials for analysis.

LC-MS/MS Conditions

-

LC Column: A reverse-phase C18 column is typically suitable.

-

Gradient Elution: A gradient from 5% to 95% Mobile Phase B over several minutes is used to elute glycine and separate it from other matrix components.

-

Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode.[8]

-

MRM Transitions: Monitor specific Multiple Reaction Monitoring (MRM) transitions for both glycine and this compound. For example:

-

Glycine: Q1: 76.1 m/z → Q3: 30.2 m/z

-

This compound: Q1: 79.1 m/z → Q3: 32.2 m/z (Note: Exact m/z values may need to be optimized based on the specific adduct and fragmentation pattern observed on the instrument used).

-

Data Analysis

-

Integration: Integrate the peak areas for both the analyte (glycine) and the internal standard (this compound) for each sample.

-

Calculate Ratios: Determine the peak area ratio of glycine to this compound.

-

Calibration Curve: Generate a calibration curve by plotting the peak area ratios of the calibration standards against their known concentrations. A linear regression with 1/x² weighting is often used.

-

Quantify Unknowns: Calculate the concentration of glycine in the unknown samples by interpolating their peak area ratios from the calibration curve.[7]

Conclusion

This compound is a fundamental tool for researchers, particularly in the fields of metabolomics, clinical diagnostics, and pharmaceutical development.[9] Its utility as a stable isotope-labeled internal standard enables accurate and precise quantification of glycine in complex biological matrices.[2][7] The robust methodologies developed around its use, such as isotope dilution mass spectrometry, provide reliable data that is critical for understanding physiology, diagnosing diseases, and assessing the pharmacodynamic effects of new drug candidates.

References

- 1. Glycine - Wikipedia [en.wikipedia.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. d3-Glycine | C2H5NO2 | CID 91363519 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. What are the properties of glycine? | AAT Bioquest [aatbio.com]

- 7. asianpubs.org [asianpubs.org]

- 8. A novel liquid chromatography/tandem mass spectrometry method for the quantification of glycine as biomarker in brain microdialysis and cerebrospinal fluid samples within 5min - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

Glycine-d3 in Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Glycine-d3, a stable isotope-labeled form of the amino acid glycine, serves as a critical tool in a variety of research applications. Its unique properties, conferred by the substitution of hydrogen atoms with deuterium, make it an invaluable internal standard for quantitative analysis and a powerful tracer for metabolic studies. This technical guide provides an in-depth overview of the core applications of this compound, complete with experimental protocols and quantitative data to facilitate its effective use in the laboratory.

Core Applications of this compound

The primary applications of this compound in research can be categorized into two main areas:

-

Internal Standard for Quantitative Analysis: this compound is widely employed as an internal standard in mass spectrometry-based methods, such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS). Because it is chemically identical to endogenous glycine but has a different mass, it can be added to biological samples at a known concentration to accurately quantify the amount of unlabeled glycine present. This is crucial for correcting for variations that can occur during sample preparation and analysis.

-

Metabolic Tracer: In metabolic research, this compound is used as a tracer to follow the fate of glycine through various biochemical pathways. By introducing this compound into a biological system (in vitro or in vivo), researchers can track the incorporation of the deuterium-labeled glycine into downstream metabolites. This provides valuable insights into metabolic fluxes and the regulation of pathways involving glycine, such as one-carbon metabolism.

Quantitative Data for Research Applications

The successful application of this compound relies on understanding its key quantitative parameters. The following tables summarize typical specifications and performance data for the use of this compound as an internal standard in LC-MS/MS methods for the quantification of glycine in human plasma.

Table 1: Typical Specifications of this compound

| Parameter | Specification | Source(s) |

| Chemical Formula | C₂H₂D₃NO₂ | N/A |

| Molecular Weight | 78.09 g/mol | N/A |

| Isotopic Purity | ≥98 atom % D | [1] |

| Chemical Purity | ≥98% | N/A |

Table 2: LC-MS/MS Method Validation Parameters for Glycine Quantification in Human Plasma using this compound as an Internal Standard

| Parameter | Typical Value | Source(s) |

| Linearity Range | 50 - 10,000 ng/mL | [2] |

| Lower Limit of Quantification (LLOQ) | 50 ng/mL | [2] |

| Intra-day Precision (%CV) | < 15% | [3] |

| Inter-day Precision (%CV) | < 15% | [3] |

| Accuracy (%Bias) | Within ±15% | [3] |

| Recovery | > 85% | [3] |

Experimental Protocols

Protocol 1: Quantification of Glycine in Human Plasma using this compound and LC-MS/MS

This protocol outlines a typical workflow for the quantitative analysis of glycine in human plasma samples.

1. Materials:

-

Human plasma samples

-

This compound (internal standard) stock solution (e.g., 1 mg/mL in water)

-

Acetonitrile (ACN)

-

Methanol (MeOH)

-

Formic acid (FA)

-

Water (LC-MS grade)

-

Microcentrifuge tubes

-

Autosampler vials

2. Sample Preparation: a. Thaw plasma samples on ice. b. In a microcentrifuge tube, add 50 µL of plasma. c. Add a known amount of this compound internal standard working solution (e.g., 10 µL of a 10 µg/mL solution). d. To precipitate proteins, add 200 µL of cold ACN containing 0.1% FA. e. Vortex the mixture for 30 seconds. f. Centrifuge at 14,000 x g for 10 minutes at 4°C. g. Transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.

3. LC-MS/MS Analysis:

- LC System: A standard HPLC or UHPLC system.

- Column: A suitable column for amino acid analysis (e.g., HILIC or a dedicated amino acid column).

- Mobile Phase A: Water with 0.1% FA.

- Mobile Phase B: Acetonitrile with 0.1% FA.

- Gradient: A suitable gradient to separate glycine from other plasma components.

- Mass Spectrometer: A triple quadrupole mass spectrometer.

- Ionization Mode: Positive electrospray ionization (ESI+).

- MRM Transitions:

- Glycine: Precursor ion (m/z) -> Product ion (m/z)

- This compound: Precursor ion (m/z) -> Product ion (m/z) (specific transitions will depend on the instrument)

4. Data Analysis: a. Integrate the peak areas for both glycine and this compound. b. Calculate the peak area ratio of glycine to this compound. c. Generate a calibration curve by plotting the peak area ratios of known standards against their concentrations. d. Determine the concentration of glycine in the plasma samples by interpolating their peak area ratios on the calibration curve.

Protocol 2: Metabolic Flux Analysis using this compound as a Tracer in Cultured Mammalian Cells

This protocol describes a general procedure for tracing the metabolism of glycine in mammalian cells.

1. Materials:

-

Mammalian cell line of interest

-

Cell culture medium (glycine-free)

-

This compound

-

Dialyzed fetal bovine serum (dFBS)

-

Phosphate-buffered saline (PBS)

-

Ice-cold 80% methanol

-

Cell scraper

-

Microcentrifuge tubes

2. Cell Culture and Labeling: a. Culture cells to the desired confluency in standard growth medium. b. On the day of the experiment, replace the standard medium with glycine-free medium supplemented with a known concentration of this compound (e.g., the physiological concentration of glycine for that cell type) and dFBS. c. Incubate the cells for a specific time course (e.g., 0, 2, 4, 8, 24 hours) to allow for the incorporation of the tracer into metabolic pathways.

3. Metabolite Extraction: a. At each time point, rapidly aspirate the labeling medium. b. Wash the cells twice with ice-cold PBS. c. Quench metabolism and extract metabolites by adding ice-cold 80% methanol to the culture plate. d. Scrape the cells and collect the cell lysate into a microcentrifuge tube. e. Centrifuge at 16,000 x g for 10 minutes at 4°C to pellet cell debris. f. Transfer the supernatant containing the metabolites to a new tube for analysis.

4. LC-MS/MS Analysis:

- Analyze the extracted metabolites using LC-MS/MS to measure the isotopic enrichment in glycine and downstream metabolites (e.g., serine, purines). The specific LC-MS/MS method will depend on the metabolites of interest.

5. Data Analysis: a. Determine the fractional labeling of each metabolite at each time point. b. Use metabolic flux analysis software to model the data and calculate the rates (fluxes) through the metabolic pathways involving glycine.

Signaling and Metabolic Pathways

The Glycine Cleavage System

This compound is a valuable tracer for studying the glycine cleavage system (GCS), a key metabolic pathway in the mitochondria that catabolizes glycine. The GCS is a multi-enzyme complex that plays a central role in one-carbon metabolism.[4]

By tracing the deuterium label from this compound into 5,10-methylenetetrahydrofolate, researchers can quantify the flux through the GCS and its contribution to the one-carbon pool, which is essential for the synthesis of nucleotides, amino acids, and other biomolecules.[4]

Conclusion

This compound is a versatile and indispensable tool for researchers in various fields, including clinical chemistry, drug development, and metabolic research. Its use as an internal standard ensures the accuracy and reliability of quantitative measurements of glycine, while its application as a metabolic tracer provides deep insights into the complexities of cellular metabolism. The protocols and data presented in this guide offer a solid foundation for the successful implementation of this compound in your research endeavors.

References

- 1. asianpubs.org [asianpubs.org]

- 2. researchgate.net [researchgate.net]

- 3. A reliable LC-MS/MS method for the quantification of natural amino acids in mouse plasma: Method validation and application to a study on amino acid dynamics during hepatocellular carcinoma progression - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Glycine cleavage system: reaction mechanism, physiological significance, and hyperglycinemia - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Synthesis and Isotopic Purity Analysis of Glycine-d3

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis and isotopic purity assessment of Glycine-d3 (d3-Glycine). The document details established experimental protocols, presents quantitative data in a clear, comparative format, and includes visualizations of key workflows to support researchers in the fields of drug metabolism, pharmacokinetics, and tracer-based metabolic studies.

Introduction to this compound

This compound, a stable isotope-labeled form of the simplest amino acid, glycine, is an invaluable tool in biomedical research. The replacement of three hydrogen atoms with deuterium atoms renders the molecule distinguishable by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy without altering its fundamental chemical properties. This allows this compound to be used as an internal standard for the accurate quantification of endogenous glycine in biological matrices and as a tracer to elucidate metabolic pathways.[1]

Synthesis of this compound

The synthesis of this compound can be achieved through various methods, with hydrogen-deuterium (H-D) exchange reactions being a common and efficient approach. Below are two detailed protocols for the synthesis of this compound.

Palladium-Catalyzed Hydrogen-Deuterium Exchange

A highly efficient method for the deuteration of glycine involves a palladium on carbon (Pd/C) catalyzed hydrogen-deuterium exchange reaction using deuterium oxide (D₂O) as the deuterium source.[2] This method offers high isotopic enrichment under controlled conditions.

Experimental Protocol:

-

Reaction Setup: In a microwave reaction vessel, suspend 100 mg of aluminum powder and 20 mg of 5% Pd/C catalyst in 1.5 mL of deuterium oxide (D₂O, 99.8 atom % D).

-

Sonication: Place the vessel in an ultrasonic bath for 1 hour to ensure a fine suspension of the catalyst and activator.

-

Addition of Substrate: Add 0.200 mmol of glycine to the reaction vessel.

-

Microwave Irradiation: Seal the vessel and irradiate the reaction mixture in a CEM Discover microwave reactor at 170°C for a specified time (e.g., 1-2 hours).

-

Reaction Quench and Workup: After cooling, dilute the reaction mixture with 5 mL of deionized water and filter to remove the catalyst and aluminum residues.

-

Purification: The crude this compound in the aqueous solution can be purified by recrystallization. Concentrate the filtrate under reduced pressure to induce crystallization. The crystals are then collected by filtration, washed with a small amount of cold ethanol, and dried under vacuum.[3] Alternatively, the aqueous solution can be treated with activated carbon to remove colored impurities, followed by crystallization.[4]

Quantitative Data:

| Parameter | Value | Reference |

| Starting Material | Glycine | [2] |

| Deuterium Source | Deuterium Oxide (D₂O) | [2] |

| Catalyst | 5% Palladium on Carbon (Pd/C) | [2] |

| Activator | Aluminum Powder | [2] |

| Reaction Temperature | 170°C | [2] |

| Typical Exchange Yield | 90% | [2] |

| Typical Isotopic Purity | >98 atom % D | [5] |

Adaptation of the Amination of Monochloroacetic Acid

The industrial synthesis of glycine often involves the amination of monochloroacetic acid.[3] This method can be adapted to produce this compound by using deuterated reagents.

Conceptual Approach:

This method would involve the reaction of a deuterated monochloroacetic acid derivative with a deuterated ammonia source. The purification of the resulting this compound would follow similar steps as in the non-deuterated synthesis, including crystallization and washing with methanol to remove ammonium chloride impurities.[3] While conceptually straightforward, the availability and cost of the deuterated starting materials are key considerations.

Isotopic Purity Testing

Accurate determination of the isotopic purity of this compound is crucial for its application as an internal standard and metabolic tracer. The two primary analytical techniques for this purpose are mass spectrometry and nuclear magnetic resonance spectroscopy.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. As amino acids are non-volatile, a derivatization step is required prior to analysis.[6]

Experimental Protocol:

-

Sample Preparation: A known amount of the synthesized this compound is dissolved in a suitable solvent.

-

Derivatization (Two-Step):

-

Esterification: React the this compound sample with a solution of 3M HCl in n-butanol at 65°C for 15 minutes. This converts the carboxylic acid group to a butyl ester.

-

Acylation: After cooling, add trifluoroacetic anhydride (TFAA) and heat at 150°C for 10 minutes. This derivatizes the amino group.[7]

-

-

GC-MS Analysis:

-

Injection: Inject a 1 µL aliquot of the derivatized sample into the GC-MS system in splitless mode.[6]

-

Gas Chromatograph (GC) Conditions:

-

Column: Rtx-5MS capillary column (30 m x 0.25 mm, 0.25 µm film thickness).[7]

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[6]

-

Oven Temperature Program: Hold at 50°C for 1 min, ramp at 6°C/min to 100°C, then at 4°C/min to 200°C, and finally at 20°C/min to 310°C (hold for 5 min).[7]

-

Injector Temperature: 280°C.[6]

-

-

Mass Spectrometer (MS) Conditions:

-

Ionization Mode: Electron Impact (EI) at 70 eV.[7]

-

Ion Source Temperature: 250°C.[7]

-

Detection Mode: Selected Ion Monitoring (SIM) to monitor the molecular ions of derivatized Glycine and its deuterated isotopologues. For the trifluoroacetylated n-butyl ester of glycine, the molecular ion ([M]⁺) would be at m/z 285. For this compound, the corresponding ion would be at m/z 288.

-

-

-

Data Analysis: The isotopic purity is determined by calculating the relative abundance of the ion corresponding to this compound (m/z 288) compared to the ion of the non-deuterated glycine (m/z 285) and any partially deuterated species. Corrections for the natural isotopic abundance of ¹³C should be considered for high-accuracy measurements.[8]

Quantitative Data and Fragmentation:

| Parameter | Description |

| Derivatization Method | Two-step: Esterification (n-butanol/HCl) and Acylation (TFAA) |

| Expected [M]⁺ of Derivatized Glycine | m/z 285 |

| Expected [M]⁺ of Derivatized this compound | m/z 288 |

| Key Fragmentation Ions | Loss of the butoxy group (-OC₄H₉) is a common fragmentation pathway for this type of derivative. |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers the advantage of analyzing non-volatile compounds directly, often with minimal or no derivatization, making it a powerful tool for the analysis of amino acids.[9]

Experimental Protocol:

-

Sample Preparation: Dissolve the this compound sample in a suitable solvent compatible with the mobile phase (e.g., water or a weak buffer).

-

LC-MS/MS Analysis:

-

Liquid Chromatograph (LC) Conditions:

-

Column: A column suitable for polar analytes, such as a mixed-mode ion exchange and normal phase column (e.g., Intrada Amino Acid column).[10]

-

Mobile Phase: A gradient elution using a mixture of an acidic aqueous phase and an organic solvent like acetonitrile is typically employed.

-

Flow Rate: Dependent on the column dimensions, typically in the range of 0.2-0.5 mL/min.

-

-

Mass Spectrometer (MS) Conditions:

-

Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.[9]

-

Detection Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for enhanced selectivity and sensitivity.

-

SIM: Monitor the m/z of the protonated molecules of Glycine ([M+H]⁺ at m/z 76) and this compound ([M+H]⁺ at m/z 79).

-

MRM: For Glycine, a typical transition is m/z 76 -> m/z 30. For this compound, the corresponding transition would be m/z 79 -> m/z 32.

-

-

-

-

Data Analysis: The isotopic enrichment is calculated from the ratio of the peak areas of the this compound and any residual non-deuterated glycine.

Quantitative Data:

| Parameter | Description |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| [M+H]⁺ of Glycine | m/z 76 |

| [M+H]⁺ of this compound | m/z 79 |

| MRM Transition (Glycine) | m/z 76 -> m/z 30 |

| MRM Transition (this compound) | m/z 79 -> m/z 32 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information and can be used to confirm the position of the deuterium labels and to quantify the isotopic enrichment.

Experimental Protocol:

-

Sample Preparation: Dissolve a sufficient amount of the this compound sample in a suitable non-deuterated solvent (for ²H NMR) or a deuterated solvent with a known reference standard (for ¹H NMR).

-

¹H NMR Analysis:

-

Acquire a standard ¹H NMR spectrum. The absence or significant reduction of the signal corresponding to the α-protons of glycine (typically around 3.55 ppm) indicates successful deuteration at this position. The isotopic purity can be estimated by comparing the integral of the residual proton signal to that of an internal standard.

-

-

²H NMR Analysis:

-

Acquire a ²H NMR spectrum. The presence of a signal at the chemical shift corresponding to the glycine α-position confirms the incorporation of deuterium. Quantitative ²H NMR can be used to determine the isotopic abundance with high accuracy.[11]

-

-

¹³C NMR Analysis:

-

The ¹³C NMR spectrum of this compound will show a characteristic splitting pattern for the α-carbon due to coupling with deuterium (a triplet for -CD₂-). The chemical shift of the carbonyl carbon is around 176.5 ppm for the α-polymorph.[12]

-

Expected NMR Data:

| Nucleus | Expected Chemical Shift (approx.) | Expected Observation for this compound |

| ¹H | 3.55 ppm (α-CH₂) | Signal significantly reduced or absent. |

| ²H | ~3.55 ppm | Signal present, confirming deuteration. |

| ¹³C | 42.5 ppm (α-C), 176.5 ppm (C=O) | α-Carbon signal will be a multiplet due to C-D coupling. |

Visualized Workflows

The following diagrams illustrate the key experimental workflows described in this guide.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. mdpi.com [mdpi.com]

- 3. youtube.com [youtube.com]

- 4. data.epo.org [data.epo.org]

- 5. Development of the Direct Deuteration Method for Amino Acids and Characterization of Deuterated Tryptophan - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Two-Step Derivatization of Amino Acids for Stable-Isotope Dilution GC–MS Analysis: Long-Term Stability of Methyl Ester-Pentafluoropropionic Derivatives in Toluene Extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 7. asianpubs.org [asianpubs.org]

- 8. DGet! An open source deuteration calculator for mass spectrometry data - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A novel liquid chromatography/tandem mass spectrometry method for the quantification of glycine as biomarker in brain microdialysis and cerebrospinal fluid samples within 5min - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. lcms.cz [lcms.cz]

- 11. Determination of isotope abundance for deuterium-labeled compounds by quantitative 1 H NMR + 2 H NMR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. University of Ottawa NMR Facility Blog: Glycine as a 13C CPMAS Setup Sample [u-of-o-nmr-facility.blogspot.com]

understanding Glycine-d3 certificate of analysis

An In-depth Technical Guide to the Glycine-d3 Certificate of Analysis

Introduction

This compound, the deuterated isotopologue of glycine, is a critical tool for researchers, particularly in the fields of mass spectrometry-based proteomics and metabolomics. It frequently serves as an internal standard for the accurate quantification of glycine and other small molecules in complex biological samples.[1] A Certificate of Analysis (CoA) is a formal document that provides verified, quantitative data about a specific batch of a chemical, ensuring it meets the required purity and identity specifications for research applications.[2]

This guide provides an in-depth technical overview of a typical this compound Certificate of Analysis. It is designed for researchers, scientists, and drug development professionals to help them interpret the data, understand the underlying experimental methods, and effectively assess the quality of the material.

Data Presentation: Decoding the Certificate of Analysis

A CoA for this compound typically presents data across several categories. The following tables summarize the key quantitative information you will encounter.

Table 1: General Properties & Identification

This section provides fundamental information about the compound, confirming its identity and basic physical characteristics.

| Parameter | Specification | Typical Value |

| Appearance | White solid | Conforms |

| Molecular Formula | C₂H₂D₃NO₂ | C₂H₂D₃NO₂ |

| Molecular Weight | 78.09 g/mol | 78.09 g/mol [3] |

| Solubility | Soluble in Water | Soluble in Water |

| Identity (¹H NMR) | Conforms to structure | Conforms |

| Identity (Mass Spec) | Conforms to structure | Conforms |

Table 2: Purity Assessment

Purity is a critical parameter, often assessed by multiple analytical techniques to account for different types of potential impurities.

| Test | Method | Specification | Result |

| Chemical Purity | HPLC (UV, 210 nm) | ≥98.0% | 99.5% |

| Residual Solvents | GC-MS | Per USP <467> | <200 ppm Methanol[2] |

| Water Content | Karl Fischer Titration | ≤0.5% | 0.1% |

| Elemental Analysis | Combustion Analysis | Conforms to theory ±0.4% | Conforms |

Table 3: Isotopic Purity

For a deuterated standard, isotopic enrichment is arguably the most important specification, as it directly impacts quantification accuracy.

| Parameter | Method | Specification | Result |

| Isotopic Enrichment | Mass Spectrometry | ≥98.0 atom % D | 99.2 atom % D |

| Isotopic Purity (d3) | Mass Spectrometry | Report | 98.5% (d3 species) |

| Isotopic Purity (d2) | Mass Spectrometry | Report | 1.4% (d2 species) |

| Isotopic Purity (d1) | Mass Spectrometry | Report | <0.1% (d1 species) |

| Isotopic Purity (d0) | Mass Spectrometry | Report | <0.1% (d0 species) |

Note: Isotopic enrichment refers to the percentage of deuterium at the labeled positions, while isotopic purity refers to the percentage of molecules that are the fully deuterated (d3) species.[4]

Experimental Protocols

The data presented in a CoA is generated through rigorous analytical testing. Below are detailed methodologies for the key experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Purpose: To confirm the structural integrity of the molecule and assess the degree of deuteration at specific sites.

Methodology:

-

Sample Preparation: A sample of 5-10 mg of this compound is dissolved in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d6, as D₂O would exchange with the amine protons). An internal standard like tetramethylsilane (TMS) may be added for chemical shift referencing.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 or 600 MHz) is used.

-

¹H NMR Acquisition: A standard proton NMR spectrum is acquired. For this compound, the signal corresponding to the α-carbon proton (typically around 3.4 ppm in non-deuterated glycine) should be significantly diminished or absent.[5] The remaining small signal can be integrated against a known internal standard to quantify the amount of residual, non-deuterated Glycine-d0.

-

Data Analysis: The chemical shifts, splitting patterns (if any), and integrations of the observed peaks are compared against a reference spectrum of glycine to confirm the chemical structure. The reduction in the integral of the methylene proton signal provides evidence of high deuteration.

Mass Spectrometry (MS)

Purpose: To confirm the molecular weight and, most importantly, to determine the isotopic enrichment and distribution of isotopologues.

Methodology:

-

Sample Preparation: The this compound sample is dissolved at a low concentration (e.g., 1 µg/mL) in a suitable solvent system, typically a mixture of water and an organic solvent like acetonitrile with a small amount of acid (e.g., 0.1% formic acid) to facilitate ionization.

-

Instrumentation: A high-resolution mass spectrometer (HRMS), such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, is coupled with a liquid chromatography system (LC-MS).[6]

-

LC-ESI-HRMS Acquisition:

-

The sample is injected into the LC system for separation from any non-volatile impurities.

-

The eluent is directed to an Electrospray Ionization (ESI) source, which generates gas-phase ions of the analyte (e.g., [M+H]⁺).[7]

-

The instrument is operated in full-scan mode to detect all ions within a specified mass range (e.g., m/z 70-100).

-

-

Data Analysis:

-

The mass spectrum will show a cluster of peaks corresponding to the different isotopologues of this compound.

-

The most abundant peak should correspond to the fully deuterated species ([C₂H₂D₃NO₂ + H]⁺).

-

The relative intensities of the peaks for the d0, d1, d2, and d3 species are integrated.

-

The isotopic enrichment is calculated based on the relative abundances of these isotopologues.[6][8]

-

High-Performance Liquid Chromatography (HPLC)

Purpose: To determine the chemical purity of the compound by separating it from any organic impurities.

Methodology:

-

Sample Preparation: A known concentration of this compound is prepared in the mobile phase.

-

Instrumentation: A standard HPLC system equipped with a UV detector is used. A reversed-phase C18 column is commonly employed.

-

Chromatographic Conditions:

-

Mobile Phase: An isocratic or gradient mixture of an aqueous buffer (e.g., water with 0.1% trifluoroacetic acid) and an organic solvent like acetonitrile.[9]

-

Flow Rate: Typically 0.5 - 1.0 mL/min.

-

Column Temperature: Ambient or controlled (e.g., 25°C).

-

Detection: UV absorbance is monitored at a low wavelength, such as 190-210 nm, as glycine lacks a strong chromophore.[10]

-

-

Data Analysis: The chromatogram is analyzed to determine the area of the main peak corresponding to this compound. The chemical purity is calculated as the percentage of the main peak area relative to the total area of all peaks detected in the chromatogram.

Mandatory Visualization

Diagrams are essential for visualizing complex analytical workflows and the logical connections between different quality control tests.

Caption: Workflow for this compound Quality Control Analysis.

Caption: Logical Relationship of Tests to Final Quality Assessment.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. assets.fishersci.com [assets.fishersci.com]

- 3. d3-Glycine | C2H5NO2 | CID 91363519 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Enrichment â Cambridge Isotope Laboratories, Inc. [isotope.com]

- 5. quora.com [quora.com]

- 6. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. Glycine | SIELC Technologies [sielc.com]

- 10. spectroscopyonline.com [spectroscopyonline.com]

An In-depth Technical Guide to the Isotopic Enrichment Determination of Glycine-d3

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core analytical methodologies for determining the isotopic enrichment of Glycine-d3, a deuterated isotopologue of glycine. Accurate determination of isotopic enrichment is critical for its application as an internal standard in quantitative analyses and as a tracer in metabolic studies.[1] The primary techniques discussed are mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, which offer robust and reliable quantification of deuterium incorporation.

Mass Spectrometry (MS) for Isotopic Enrichment Analysis

Mass spectrometry is a powerful technique for determining isotopic enrichment by separating ions based on their mass-to-charge (m/z) ratio. For this compound, this allows for the differentiation and relative quantification of the deuterated molecule from its unlabeled counterpart. Isotope Dilution Mass Spectrometry (IDMS) is a particularly sensitive and accurate approach.[2][3]

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a frequently used method for the analysis of volatile and thermally stable compounds. For amino acids like glycine, a derivatization step is required to increase their volatility.

Sample Preparation and Derivatization: A common and effective method is a two-step derivatization process:

-

Esterification: The carboxyl group of glycine is esterified, for example, with butanol-acetyl chloride (4:1 v/v) by heating at 100°C for 1 hour.[2]

-

Trifluoroacetylation: The amino group is then acylated using trifluoroacetic anhydride (TFAA) by heating at 60°C for 20 minutes.[2] This process yields N-trifluoroacetyl-glycine butyl ester, a derivative suitable for GC-MS analysis.

Instrumentation and Analysis: The derivatized sample is injected into a GC-MS system. The separation is typically performed on a capillary column, followed by electron ionization (EI) and detection using a quadrupole mass spectrometer.[2] To quantify isotopic enrichment, Selected Ion Monitoring (SIM) mode is employed, where the instrument is set to detect specific ions corresponding to the derivatized unlabeled glycine and this compound.

Data Analysis: The isotopic enrichment is determined by calculating the ratio of the ion peak areas corresponding to the deuterated and non-deuterated glycine derivatives. For accurate quantification, it is essential to deconvolute the resulting mass spectrum to account for the natural isotopic abundance of elements like ¹³C.[2][3] The tracer-to-tracee ratio can be determined using methods like Brauman's least squares approach.[2][3]

Quantitative Data Summary: GC-MS Parameters

The following table summarizes typical experimental parameters for the GC-MS analysis of glycine derivatives.

| Parameter | Specification | Reference |

| GC Column | Rtx-5MS capillary column (30 m x 0.25 mm, 0.25 µm film) | [2] |

| Temperature Program | 50°C (1 min), then 6°C/min to 100°C, 4°C/min to 200°C, 20°C/min to 310°C (5 min) | [2] |

| Injector Temperature | 200°C | [2] |

| Transfer Line Temp. | 250°C | [2] |

| Ion Source Temp. | 250°C | [2] |

| Ionization Mode | Electron Ionization (EI) at 70 eV | [2] |

| Detection Mode | Selected Ion Monitoring (SIM) | [2] |

| Monitored Ion (Unlabeled) | m/z corresponding to the molecular ion of the derivatized glycine | [2] |

| Monitored Ion (Labeled) | m/z corresponding to the molecular ion of the derivatized this compound |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is another primary technique for determining the level of deuterium incorporation. It relies on the distinct magnetic properties of atomic nuclei. For this compound, ¹H (proton) NMR is particularly useful.

Experimental Protocol: ¹H NMR Spectroscopy

Sample Preparation: The this compound sample is dissolved in a deuterated solvent, typically deuterium oxide (D₂O), to avoid a large interfering solvent signal. An internal standard with a known concentration and a distinct resonance peak may be added for quantitative purposes.

Instrumentation and Analysis: The sample is analyzed using a high-resolution NMR spectrometer.[4] A standard 1D ¹H NMR spectrum is acquired. In D₂O, the labile protons of the amino (-NH₂) and carboxyl (-COOH) groups exchange with deuterium from the solvent, causing their signals to disappear or merge with the residual HOD peak.[5] The signal for the two protons on the alpha-carbon (the methylene protons) typically appears as a singlet.[5]

Data Analysis: Deuterium incorporation at the methylene or amino positions results in a decrease or complete absence of the corresponding proton signal in the ¹H NMR spectrum. The degree of deuteration can be quantified by integrating the area of the remaining proton signals and comparing it to the integral of a known internal standard or a non-deuterated reference sample.

Quantitative Data Summary: ¹H NMR Chemical Shifts

The table below lists the typical ¹H NMR chemical shifts for the non-exchangeable protons of glycine.

| Proton Environment | Chemical Shift (ppm) | Multiplicity | Reference |

| Methylene Protons (-CH₂-) | ~3.3 - 4.3 | Singlet | [6] |

| Amino Protons (-NH₃⁺) | ~8.5 | Singlet | [6] |

Note: Chemical shifts can vary depending on the solvent, pH, and temperature.

Visualizations: Workflows and Methodologies

The following diagrams, created using the DOT language, illustrate the experimental workflow for GC-MS analysis and the logical relationship between the primary analytical techniques.

Caption: GC-MS workflow for this compound isotopic enrichment analysis.

Caption: Logical relationship of analytical techniques for this compound analysis.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. asianpubs.org [asianpubs.org]

- 3. researchgate.net [researchgate.net]

- 4. Development of the Direct Deuteration Method for Amino Acids and Characterization of Deuterated Tryptophan - PMC [pmc.ncbi.nlm.nih.gov]

- 5. quora.com [quora.com]

- 6. par.nsf.gov [par.nsf.gov]

A Technical Guide to High-Purity Glycine-d3 for Researchers and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the commercial sources, quality specifications, and key applications of high-purity Glycine-d3. Tailored for researchers, scientists, and drug development professionals, this document offers detailed experimental protocols and visual representations of relevant biological pathways to facilitate the integration of this compound into research and development workflows.

Commercial Sources and Specifications of High-Purity this compound

The selection of a suitable commercial source for this compound is critical for ensuring the accuracy and reproducibility of experimental results. High-purity and well-characterized this compound is essential for its primary applications as an internal standard in mass spectrometry-based quantification and as a tracer in metabolic studies. Below is a summary of commercially available high-purity this compound from reputable suppliers.

| Supplier | Product Name | CAS Number | Isotopic Purity | Chemical Purity | Available Forms |

| Sigma-Aldrich | Glycine-N,N,O-d3 | 4896-76-8 | 98 atom % D | ≥98% (NMR) | Solid |

| Cambridge Isotope Laboratories, Inc. | Glycine (D₅, 80%) | 4896-77-9 | 80% | 98% | Individual |

| Cayman Chemical | Glycine-d5 | 4896-77-9 | ≥99% deuterated forms (d1-d5) | Not specified | Solid |

| MedChemExpress | This compound | Not specified | Not specified | Not specified | Solid[1] |

| Toronto Research Chemicals (LGC Standards) | Not specified | Not specified | >95% (HPLC)[2] | Not specified | Neat |

Note: Isotopic purity and chemical purity can vary between batches. It is highly recommended to obtain a lot-specific Certificate of Analysis (CoA) from the supplier for detailed quantitative data.

Key Applications of High-Purity this compound

High-purity this compound serves as an invaluable tool in various research and drug development applications, primarily leveraging its properties as a stable isotope-labeled analog of natural glycine.

-

Internal Standard for Mass Spectrometry: this compound is widely used as an internal standard for the accurate quantification of endogenous glycine in biological matrices such as plasma, cerebrospinal fluid (CSF), and tissue homogenates by liquid chromatography-mass spectrometry (LC-MS/MS).[3] Its identical chemical properties to unlabeled glycine ensure co-elution and similar ionization efficiency, while its mass shift allows for distinct detection, correcting for variations in sample preparation and instrument response.

-

Metabolic Tracer Studies: In metabolic research, this compound can be used as a tracer to investigate the in vivo kinetics and metabolism of glycine.[4] By tracking the incorporation of the deuterium label into downstream metabolites, researchers can elucidate metabolic pathways and quantify fluxes through these pathways. This is particularly relevant in studying one-carbon metabolism, glutathione synthesis, and the glycine cleavage system.

-

Pharmacokinetic Studies: In drug development, deuterated compounds are sometimes used to investigate the pharmacokinetic properties of a drug. While not a direct therapeutic agent itself, studying the metabolism of a deuterated analog of a drug containing a glycine moiety can provide insights into its metabolic fate.

Experimental Protocols

Quantification of Glycine in Biological Samples using this compound as an Internal Standard by LC-MS/MS

This protocol provides a general framework for the quantification of glycine in a biological matrix (e.g., plasma) using this compound as an internal standard.

1. Materials and Reagents:

-

This compound (high-purity)

-

Unlabeled Glycine (for calibration standards)

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water

-

Biological matrix (e.g., plasma, CSF)

-

Protein precipitation solvent (e.g., acetonitrile or methanol)

-

LC-MS/MS system (e.g., triple quadrupole mass spectrometer)

2. Preparation of Stock Solutions and Standards:

-

This compound Internal Standard (IS) Stock Solution: Prepare a 1 mg/mL stock solution of this compound in ultrapure water.

-

Glycine Stock Solution: Prepare a 1 mg/mL stock solution of unlabeled glycine in ultrapure water.

-

Working Standards: Prepare a series of working calibration standards by serially diluting the glycine stock solution in the biological matrix of interest (e.S., charcoal-stripped plasma to minimize endogenous glycine). The concentration range should encompass the expected physiological concentrations of glycine.

-

Internal Standard Working Solution: Prepare a working solution of this compound (e.g., 100 ng/mL) in the protein precipitation solvent.

3. Sample Preparation (Protein Precipitation):

-

To 50 µL of each calibration standard, quality control sample, and unknown biological sample in a microcentrifuge tube, add 150 µL of the internal standard working solution.

-

Vortex vigorously for 30 seconds to precipitate proteins.

-

Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.

4. LC-MS/MS Analysis:

-

Liquid Chromatography (LC) Conditions:

-

Column: A suitable column for polar compound analysis (e.g., a HILIC column).

-

Mobile Phase A: Acetonitrile with 0.1% formic acid.

-

Mobile Phase B: Water with 0.1% formic acid.

-

Gradient: A gradient elution suitable for separating glycine from other matrix components.

-

Flow Rate: A typical flow rate for the chosen column.

-

Injection Volume: 5-10 µL.

-

-

Mass Spectrometry (MS) Conditions:

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

Glycine: Monitor the transition from the precursor ion (m/z) to a specific product ion.

-

This compound: Monitor the transition from the precursor ion (m/z, shifted by +3 Da) to a specific product ion.

-

-

Optimize instrument parameters such as collision energy and declustering potential for both analytes.

-

5. Data Analysis:

-

Integrate the peak areas for both glycine and this compound for each sample.

-

Calculate the ratio of the peak area of glycine to the peak area of this compound.

-

Construct a calibration curve by plotting the peak area ratio against the concentration of the glycine calibration standards.

-

Determine the concentration of glycine in the unknown samples by interpolating their peak area ratios from the calibration curve.

Signaling and Metabolic Pathways Involving Glycine

Glycinergic Neurotransmission

Glycine is a major inhibitory neurotransmitter in the central nervous system, particularly in the spinal cord and brainstem.[5] It acts on strychnine-sensitive glycine receptors (GlyRs), which are ligand-gated chloride channels.[6] Glycine also functions as a co-agonist at N-methyl-D-aspartate (NMDA) receptors, which are crucial for excitatory neurotransmission.[7]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. TRC Reference Materials | LGC Standards [lgcstandards.com]

- 3. researchgate.net [researchgate.net]

- 4. Glycine turnover and decarboxylation rate quantified in healthy men and women using primed, constant infusions of [1,2-13C2]glycine and [2H3]leucine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Glycine neurotransmission: Its role in development - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Glycinergic signaling in the human nervous system: An overview of therapeutic drug targets and clinical effects - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

Glycine-d3: A Technical Guide for Researchers in Drug Development

An In-depth Whitepaper on the Applications of Deuterated Glycine in Quantitative Bioanalysis and Metabolic Research

Introduction

Glycine-d3, a stable isotope-labeled form of the amino acid glycine, serves as an invaluable tool for researchers and scientists in the field of drug development and metabolic studies. Its unique properties allow for precise quantification of endogenous glycine and tracing of its metabolic fate within complex biological systems. This technical guide provides a comprehensive overview of this compound, including its fundamental properties, and detailed methodologies for its application in quantitative bioanalysis and metabolic flux analysis. The information presented is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to effectively utilize this compound in their experimental workflows.

Core Properties of this compound

This compound is a non-radioactive, isotopically enriched form of glycine where three hydrogen atoms have been replaced by deuterium. This substitution results in a molecule that is chemically identical to glycine but has a higher molecular weight, allowing it to be distinguished by mass spectrometry.

| Property | Value | Reference |

| CAS Number | 4896-76-8 | [1][2] |

| Molecular Formula | C₂H₂D₃NO₂ | |

| Molecular Weight | 78.09 g/mol | [1] |

| Synonyms | d3-Glycine, Glycine-N,N,O-d3 | [1] |

| Isotopic Purity | Typically ≥98 atom % D | [1] |

Applications in Quantitative Bioanalysis: Use as an Internal Standard

One of the primary applications of this compound is as an internal standard for the accurate quantification of glycine in biological matrices such as plasma, urine, and cerebrospinal fluid (CSF) using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The co-elution of this compound with endogenous glycine allows for correction of variations in sample preparation and instrument response, leading to highly accurate and precise measurements.

Experimental Protocol: Quantification of Glycine in Human Plasma

This protocol details a method for the quantification of glycine in human plasma using this compound as an internal standard.

1. Materials and Reagents:

-

Glycine and this compound standards

-

Human plasma (K2EDTA)

-

Acetonitrile (ACN), HPLC grade

-

Methanol (MeOH), HPLC grade

-

Formic acid (FA), LC-MS grade

-

Ultrapure water

-

96-well protein precipitation plate

2. Preparation of Standards and Internal Standard:

-

Glycine Stock Solution (1 mg/mL): Dissolve 10 mg of glycine in 10 mL of ultrapure water.

-

Glycine Working Standards: Prepare a series of working standards by serially diluting the stock solution with a surrogate matrix (e.g., 5% bovine serum albumin in phosphate-buffered saline) to achieve a concentration range of 1-500 µmol/L.

-

This compound Internal Standard (IS) Working Solution (10 µg/mL): Dissolve 1 mg of this compound in 100 mL of 50:50 (v/v) ACN:water.

3. Sample Preparation (Protein Precipitation):

-

Pipette 50 µL of plasma samples, calibration standards, and quality control (QC) samples into the wells of a 96-well plate.

-

Add 150 µL of the this compound IS working solution in ACN to each well.

-

Mix thoroughly by vortexing for 1 minute.

-

Centrifuge the plate at 4000 rpm for 10 minutes to pellet the precipitated protein.

-

Transfer the supernatant to a clean 96-well plate for LC-MS/MS analysis.

4. LC-MS/MS Instrumentation and Conditions:

-

LC System: A high-performance liquid chromatography system.

-

Column: A suitable column for amino acid analysis, such as a HILIC column (e.g., 100 x 2.1 mm, 1.7 µm).

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Gradient:

-

0-1 min: 95% B

-

1-5 min: 95% to 50% B

-

5-5.1 min: 50% to 95% B

-

5.1-7 min: 95% B

-

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL.

-

Mass Spectrometer: A triple quadrupole mass spectrometer.

-

Ionization Mode: Positive electrospray ionization (ESI+).

-

MRM Transitions:

-

Glycine: Precursor ion (m/z) 76.1 → Product ion (m/z) 30.1

-

This compound: Precursor ion (m/z) 79.1 → Product ion (m/z) 33.1

-

5. Data Analysis:

-

Construct a calibration curve by plotting the peak area ratio of glycine to this compound against the concentration of the calibration standards.

-

Determine the concentration of glycine in the unknown samples by interpolating their peak area ratios from the calibration curve.

Experimental Workflow: Quantitative Bioanalysis

Applications in Metabolic Research: Metabolic Flux Analysis

This compound is a powerful tracer for metabolic flux analysis (MFA), a technique used to quantify the rates of metabolic reactions. By introducing this compound into a biological system, researchers can track the incorporation of deuterium into downstream metabolites, providing insights into the activity of various metabolic pathways.

Glycine Metabolism and Signaling Pathways

Glycine is a central metabolite involved in numerous pathways, including one-carbon metabolism, purine synthesis, and the synthesis of other amino acids like serine. It also acts as a co-agonist at N-methyl-D-aspartate (NMDA) receptors, playing a crucial role in excitatory neurotransmission.[3]

Experimental Protocol: Metabolic Flux Analysis in Cultured Cells

This protocol provides a general framework for a stable isotope tracing experiment using this compound in cultured mammalian cells.

1. Cell Culture and Labeling:

-

Culture cells to mid-log phase in standard growth medium.

-

Replace the standard medium with a labeling medium containing a known concentration of this compound (e.g., the same concentration as glycine in the standard medium).

-

Incubate the cells for a time course (e.g., 0, 2, 8, 24 hours) to monitor the incorporation of the label into metabolites over time and approach an isotopic steady state.

2. Metabolite Extraction:

-

Rapidly quench metabolism by aspirating the labeling medium and washing the cells with ice-cold phosphate-buffered saline (PBS).

-

Lyse the cells and extract metabolites using a cold solvent mixture, such as 80:20 (v/v) methanol:water, pre-chilled to -80°C.

-

Scrape the cells and collect the cell lysate.

-

Centrifuge at high speed (e.g., 16,000 x g) at 4°C to pellet cell debris.

-

Collect the supernatant containing the polar metabolites.

3. LC-MS/MS Analysis:

-

Analyze the metabolite extracts using high-resolution LC-MS/MS to identify and quantify the mass isotopologues of downstream metabolites of glycine.

-

The mass shift of +3 Da will indicate the incorporation of the deuterated glycine backbone into other molecules.

4. Data Analysis and Flux Calculation:

-

Correct the raw mass spectrometry data for the natural abundance of isotopes.

-

Use metabolic modeling software (e.g., INCA, Metran) to fit the labeling data to a metabolic network model and calculate the metabolic fluxes.

Experimental Workflow: Metabolic Flux Analysis

Conclusion

This compound is a versatile and indispensable tool in modern biomedical research and drug development. Its application as an internal standard ensures the accuracy and reliability of quantitative bioanalytical methods. Furthermore, its use as a metabolic tracer provides deep insights into the dynamic nature of cellular metabolism. The detailed protocols and workflows presented in this technical guide are intended to facilitate the successful implementation of this compound in a variety of research settings, ultimately contributing to a better understanding of physiology and the development of new therapeutic interventions.

References

The Role of Glycine-d3 in Neurotransmitter Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the pivotal role of Glycine-d3, a deuterated stable isotope of the neurotransmitter glycine, in advancing our understanding of neurological function and its therapeutic potential. By substituting three hydrogen atoms with deuterium, this compound serves as a powerful tracer in metabolic studies and a valuable tool in drug development, offering insights into glycine's dual function as both an inhibitory neurotransmitter and an excitatory co-agonist at the N-methyl-D-aspartate (NMDA) receptor. This guide provides a comprehensive overview of its applications, experimental protocols, and the interpretation of resulting data.

Core Principles of this compound in Neurotransmitter Research

Deuterium-labeled compounds, such as this compound, are instrumental in modern biomedical research for several key reasons. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, which can lead to a kinetic isotope effect (KIE), potentially slowing the rate of metabolic processes where C-H bond cleavage is the rate-limiting step.[1] This property can enhance the metabolic stability and pharmacokinetic profile of drug candidates.[2]

In neurotransmitter research, this compound is primarily utilized in two main capacities:

-

As a Stable Isotope Tracer: this compound allows researchers to trace the metabolic fate of glycine within the central nervous system (CNS) without the need for radioactive isotopes.[3] This is crucial for studying glycine turnover, its conversion to other metabolites like serine, and its flux through key pathways such as the glycine cleavage system (GCS).[4][5][6]

-

As an Internal Standard: In quantitative mass spectrometry assays, this compound serves as an ideal internal standard for the accurate measurement of endogenous glycine levels in biological samples like brain microdialysate and cerebrospinal fluid (CSF).[7][8] Its chemical properties are nearly identical to unlabeled glycine, ensuring similar extraction and ionization efficiency, while its different mass allows for clear differentiation.

Key Applications in Neurotransmitter Research

The unique properties of this compound make it a versatile tool for investigating a range of neurological processes and diseases.

Elucidating Glycine Metabolism and Transport

Glycine concentrations in the synaptic cleft are tightly regulated by glycine transporters, GlyT1 and GlyT2.[9] Dysregulation of these transporters is implicated in several neurological disorders. This compound can be used to study the kinetics of these transporters in vivo and in vitro. By introducing this compound and monitoring its uptake and the appearance of its metabolites over time, researchers can gain insights into transporter efficiency and the overall dynamics of glycine homeostasis.

Investigating NMDA Receptor Function and Modulation

Glycine is an essential co-agonist for the activation of NMDA receptors, which are critical for synaptic plasticity, learning, and memory.[10] The "glycine modulatory site" on the NMDA receptor is a key therapeutic target for conditions like schizophrenia, where NMDA receptor hypofunction is a leading hypothesis.[11][12][13] this compound can be used in binding assays to characterize the affinity of novel drug candidates for this site. Furthermore, by administering this compound in preclinical models, researchers can assess its ability to modulate NMDA receptor function and ameliorate disease-related phenotypes.

Preclinical Research in Schizophrenia

Given the glutamatergic hypothesis of schizophrenia, there is significant interest in developing therapies that enhance NMDA receptor function.[12] High doses of glycine have been investigated as an adjunctive treatment for the negative symptoms of schizophrenia.[10] this compound can be employed in preclinical studies to understand the pharmacokinetics and pharmacodynamics of glycine-based therapies, helping to optimize dosing and delivery strategies to the CNS.

Neuroprotection in Ischemic Stroke

Glycine has demonstrated neuroprotective effects in models of ischemic stroke.[14][15][16][17] It is believed to work by reducing excitotoxicity mediated by over-activation of NMDA receptors. This compound can be used in animal models of stroke to investigate its neuroprotective mechanisms, track its distribution within the ischemic brain, and evaluate its impact on downstream signaling pathways.

Quantitative Data

While specific quantitative data for this compound is not extensively published, the following tables provide relevant data for unlabeled glycine and other isotopologues, which can serve as a valuable reference for experimental design, assuming a minimal kinetic isotope effect.

| Parameter | Value | Species | Method |

| Glycine Turnover and Metabolism | |||

| Total Glycine Flux | 463 ± 55 µmol/kg/h | Human | Primed, constant infusion of [1,2-¹³C₂]glycine |

| Glycine to Serine Flux (via SHMT) | 193 ± 28 µmol/kg/h | Human | Primed, constant infusion of [1,2-¹³C₂]glycine |

| Glycine Decarboxylation (via GCS) | 190 ± 41 µmol/kg/h | Human | Breath ¹³CO₂ measurement |

Table 1: In Vivo Glycine Kinetics in Humans. Data from a study using [1,2-¹³C₂]glycine provides insight into the rates of major glycine metabolic pathways.[2][7]

| Parameter | Value | Brain Region | Method |

| Baseline Extracellular Glycine Levels | |||

| Striatal Microdialysate | 1.52 µM | Rat | LC-MS/MS |

| Cerebrospinal Fluid (CSF) | 10.38 µM | Rat | LC-MS/MS |

Table 2: Baseline Glycine Concentrations in Rat Brain. These values provide a reference for studies investigating changes in extracellular glycine levels following administration of this compound or other compounds.[7]

Experimental Protocols

The following are detailed methodologies for key experiments involving the use of this compound or the analysis of glycine in neurotransmitter research.

Protocol 1: In Vivo Microdialysis for this compound Administration and Sampling

This protocol describes the administration of this compound via reverse dialysis and the collection of brain microdialysate for subsequent analysis.

Materials:

-

Male Sprague-Dawley rats (250-300g)

-

Stereotaxic apparatus

-

Microdialysis probes (e.g., 2 mm membrane)

-

Guide cannula

-

Syringe pump

-

Fraction collector

-

Artificial cerebrospinal fluid (aCSF): 147 mM NaCl, 4 mM KCl, 2.2 mM CaCl₂, 1 mM MgCl₂, pH 7.4

-

This compound solution in aCSF (concentration to be determined based on experimental goals)

-

Anesthetic (e.g., isoflurane)

-

Dental cement

Procedure:

-

Surgical Implantation of Guide Cannula:

-

Anesthetize the rat and place it in the stereotaxic apparatus.

-

Perform a midline incision on the scalp to expose the skull.

-

Drill a small burr hole above the target brain region (e.g., striatum, prefrontal cortex).

-

Implant the guide cannula to the desired coordinates and secure it with dental cement.

-

Allow the animal to recover for at least 48 hours.

-

-

Microdialysis Experiment:

-

On the day of the experiment, place the rat in a microdialysis bowl that allows for free movement.

-

Insert the microdialysis probe through the guide cannula.

-

Connect the probe inlet to the syringe pump and the outlet to the fraction collector.

-

Begin perfusion with aCSF at a flow rate of 1.0 µL/min.

-

Allow the system to equilibrate for at least 60-90 minutes.

-

Collect baseline dialysate samples every 20 minutes for at least one hour.

-

Switch the perfusion fluid to the this compound solution in aCSF.

-

Continue collecting dialysate samples at regular intervals to monitor the levels of this compound and endogenous glycine.

-

Store collected samples at -80°C until analysis.

-

Protocol 2: Quantification of Glycine and this compound by LC-MS/MS

This protocol outlines a method for the simultaneous quantification of glycine and this compound in brain microdialysate samples.

Materials:

-

LC-MS/MS system (e.g., triple quadrupole mass spectrometer with positive electrospray ionization)

-

Reversed-phase C18 column

-

Mobile Phase A: 0.1% formic acid in water

-

Mobile Phase B: 0.1% formic acid in acetonitrile

-

Glycine and this compound analytical standards

-

Isotopically labeled internal standard (e.g., ¹³C₂, ¹⁵N-glycine)

Procedure:

-

Sample Preparation:

-

Thaw microdialysate samples on ice.

-

If necessary, perform protein precipitation by adding a cold organic solvent (e.g., acetonitrile) and centrifuging.

-

Transfer the supernatant to a new tube and add the internal standard.

-

Evaporate the solvent and reconstitute the sample in the initial mobile phase.

-

-

LC-MS/MS Analysis:

-

Inject 15 µL of the prepared sample onto the LC-MS/MS system.

-

Separate the analytes using a gradient elution with Mobile Phases A and B.

-

Detect glycine, this compound, and the internal standard using Multiple Reaction Monitoring (MRM). The specific MRM transitions will need to be optimized for the instrument used.

-

The total run time is typically around 5 minutes.[7]

-

-

Data Analysis:

-

Generate a standard curve using the analytical standards.

-

Quantify the concentrations of glycine and this compound in the samples by comparing their peak areas to the standard curve and normalizing to the internal standard.

-

Mandatory Visualizations

The following diagrams illustrate key concepts and workflows related to the use of this compound in neurotransmitter research.

Caption: this compound tracing in the tripartite synapse.

Caption: Workflow for in vivo microdialysis with this compound.

Caption: Dual roles of this compound in neurotransmission.

Conclusion

This compound is an invaluable tool in the field of neurotransmitter research, providing a safe and effective means to trace the metabolic fate of glycine and to serve as a robust internal standard for its quantification. Its application in studying glycine transporters, NMDA receptor function, and in the context of neurological and psychiatric disorders such as schizophrenia and stroke, continues to yield critical insights. The experimental protocols and data presented in this guide offer a foundation for researchers to design and execute rigorous studies, ultimately advancing the development of novel therapeutics targeting the glycinergic system. As analytical technologies continue to improve in sensitivity, the role of stable isotope-labeled compounds like this compound is set to expand, further unraveling the complexities of neurotransmission.

References

- 1. The kinetic isotope effect in the search for deuterated drugs [pubmed.ncbi.nlm.nih.gov]

- 2. escholarship.org [escholarship.org]

- 3. researchgate.net [researchgate.net]

- 4. Tracing Metabolic Fate of Mitochondrial Glycine Cleavage System Derived Formate In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Tracing Metabolic Fate of Mitochondrial Glycine Cleavage System Derived Formate In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Glycine cleavage system - Wikipedia [en.wikipedia.org]

- 7. A novel liquid chromatography/tandem mass spectrometry method for the quantification of glycine as biomarker in brain microdialysis and cerebrospinal fluid samples within 5min - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. asianpubs.org [asianpubs.org]

- 9. Glycine Transport Inhibitors for the Treatment of Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | Directly and Indirectly Targeting the Glycine Modulatory Site to Modulate NMDA Receptor Function to Address Unmet Medical Needs of Patients With Schizophrenia [frontiersin.org]

- 11. Glycine transport inhibitors for the treatment of schizophrenia: symptom and disease modification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Glycine transport inhibitors in the treatment of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Glycine Transporters in Schizophrenia. A New Hope or Informational Noise? [psychiatriapolska.pl]

- 14. Glycine, the smallest amino acid, confers neuroprotection against d-galactose-induced neurodegeneration and memory impairment by regulating c-Jun N-terminal kinase in the mouse brain - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Neuroprotective effects of glycine for therapy of acute ischaemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Frontiers | A synthetic BBB-permeable tripeptide GCF confers neuroprotection by increasing glycine in the ischemic brain [frontiersin.org]

- 17. Glycine Exhibits Neuroprotective Effects in Ischemic Stroke in Rats through the Inhibition of M1 Microglial Polarization via the NF-κB p65/Hif-1α Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

Exploring Glycine-d3 as a Metabolic Tracer: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of Glycine-d3 as a stable isotope tracer for metabolic studies. Glycine, a non-essential amino acid, plays a critical role in numerous metabolic pathways, including one-carbon metabolism, purine and glutathione synthesis, and as an inhibitory neurotransmitter.[1][2] The use of deuterated glycine (this compound) allows for the quantitative tracing of glycine flux and its metabolic fate in various biological systems, from cell cultures to in vivo studies in animals and humans.[3][4][5] This guide details experimental protocols, presents quantitative data from key studies, and visualizes the central metabolic pathways involving glycine.

Introduction to this compound as a Metabolic Tracer

This compound is a stable isotope-labeled form of glycine where three hydrogen atoms have been replaced with deuterium. This non-radioactive tracer is a powerful tool in metabolic flux analysis (MFA), a technique used to quantify the rates (fluxes) of metabolic reactions.[5] By introducing this compound into a biological system and tracking the incorporation of deuterium into downstream metabolites using mass spectrometry or NMR, researchers can elucidate the contributions of glycine to various metabolic pathways.[1][6]

Key Applications:

-

Quantifying whole-body glycine flux and turnover: Determining the rate of appearance and disappearance of glycine in the body.[3]

-

Tracing one-carbon metabolism: Glycine is a major source of one-carbon units, which are essential for the synthesis of nucleotides (purines and thymidylate) and for methylation reactions.[3][4]

-

Investigating the glycine cleavage system (GCS): The GCS is a primary pathway for glycine catabolism and a significant source of one-carbon units.[2][4]

-

Studying serine-glycine interconversion: The reversible conversion of serine to glycine is a key reaction in cellular metabolism.[3]

-

Elucidating metabolic reprogramming in disease: Understanding how glycine metabolism is altered in conditions like cancer and metabolic disorders.[7]

Experimental Protocols

The following sections provide detailed methodologies for conducting metabolic tracing studies with deuterated glycine. These protocols are based on established methods and can be adapted for specific research questions and experimental systems.

In Vivo Human Infusion Protocol for Glycine Flux Analysis

This protocol is adapted from a study that quantified glycine turnover and decarboxylation rates in healthy human subjects using a primed, constant infusion of [1,2-¹³C₂]glycine.[3] A similar approach can be used with this compound.

Materials:

-

Sterile, pyrogen-free this compound tracer solution

-

Infusion pumps

-

Catheters for infusion and blood sampling

-

Blood collection tubes (e.g., EDTA-coated)

-

Centrifuge

-

Equipment for breath sample collection (if measuring CO₂ production)

-

LC-MS/MS system for metabolite analysis

Procedure:

-

Subject Preparation: Subjects should be in a post-absorptive state (e.g., overnight fast). A catheter is placed in a forearm vein for tracer infusion and another in a contralateral hand or wrist vein, which is heated to arterialize the venous blood, for blood sampling.